molecular formula H10N4O2Pt-4 B15221734 Azanide;platinum(2+);dihydroxide

Azanide;platinum(2+);dihydroxide

Cat. No.: B15221734
M. Wt: 293.19 g/mol
InChI Key: UOUGVUJJJZTXNL-UHFFFAOYSA-L
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Description

Azanide;platinum(2+);dihydroxide (CAS: 62048-58-2; molecular formula: H₈N₅O₅Pt²⁺) is a platinum(II) coordination complex featuring ammonia (azanide) and hydroxide ligands. It is structurally related to cisplatin but distinguished by its ligand composition. This compound is recognized as Impurity 5 in cisplatin formulations, highlighting its relevance in pharmaceutical quality control . Its tetraammineplatinum(II) hydroxide analogs (e.g., CAS 15651-37-3) are well-documented as precursors in catalysis and materials science .

Properties

Molecular Formula

H10N4O2Pt-4

Molecular Weight

293.19 g/mol

IUPAC Name

azanide;platinum(2+);dihydroxide

InChI

InChI=1S/4H2N.2H2O.Pt/h6*1H2;/q4*-1;;;+2/p-2

InChI Key

UOUGVUJJJZTXNL-UHFFFAOYSA-L

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[OH-].[OH-].[Pt+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanide;platinum(2+);dihydroxide typically involves the reaction of platinum salts with azanide and hydroxide sources under controlled conditions. One common method is the reaction of platinum(II) chloride with sodium azanide and sodium hydroxide in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Azanide;platinum(2+);dihydroxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of platinum.

    Reduction: It can be reduced to lower oxidation states or elemental platinum.

    Substitution: Ligands in the compound can be substituted with other ligands, such as halides or organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Reagents like halide salts or organic ligands are employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) or platinum(I) species.

Scientific Research Applications

Azanide;platinum(2+);dihydroxide has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation.

    Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component of chemotherapy drugs.

    Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of azanide;platinum(2+);dihydroxide involves its interaction with biological molecules. The platinum center can form covalent bonds with DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis. The compound also interacts with proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Platinum Compounds

Structural and Chemical Properties

The table below compares key attributes of azanide;platinum(2+);dihydroxide with other platinum-based compounds:

Compound CAS Number Molecular Formula Molecular Weight Ligands Key Applications
This compound 62048-58-2 H₈N₅O₅Pt²⁺ ~393.2 g/mol NH₃ (azanide), OH⁻ Cisplatin impurity, catalysis
Cisplatin 15663-27-1 Cl₂H₆N₂Pt 300.1 g/mol Cl⁻, NH₃ Chemotherapy (DNA crosslinker)
Oxaliplatin 61825-94-3 C₈H₁₄N₂O₄Pt 397.3 g/mol Oxalate, cyclohexanediamine Colorectal cancer treatment
Nedaplatin 95734-82-0 C₂H₈N₂O₃Pt 303.2 g/mol Glycolate, NH₃ Antitumor agent (cisplatin analog)
Tetraammineplatinum(II) Hydroxide 15651-37-3 H₁₄N₄O₂Pt 297.2 g/mol NH₃, OH⁻ Catalyst precursor, nanomaterials
Key Observations:
  • Ligand Composition : Unlike cisplatin (Cl⁻/NH₃) or oxaliplatin (oxalate/diamine), this compound incorporates hydroxide ligands, reducing its electrophilicity and altering reactivity .
  • Stability : Hydroxide ligands in tetraammineplatinum(II) derivatives enhance solubility in aqueous systems, making them suitable for catalytic applications .
This compound:
  • Role in Pharmaceuticals : As a cisplatin impurity, it is monitored to ensure drug safety and efficacy. Its presence above threshold levels may indicate synthesis inefficiencies .
  • Catalytic Use: Tetraammineplatinum(II) hydroxide analogs serve as precursors for platinum nanoparticles and catalysts in oxidation reactions .
Cisplatin and Analogs:
  • Cisplatin : Binds DNA via Pt-N7 guanine adducts, inducing apoptosis in cancer cells. Nephrotoxicity limits its use .
  • Oxaliplatin : Improved specificity for colorectal cancer due to bulkier diamine ligands reducing renal toxicity .
  • Nedaplatin : Lower toxicity profile than cisplatin, with glycolate ligands enhancing solubility .
Reactivity Trends:
  • Cisplatin’s chloride ligands facilitate hydrolysis in low chloride environments (e.g., intracellular), activating its DNA-binding capacity .
  • Hydroxide ligands in this compound reduce electrophilicity, limiting DNA interaction but enhancing stability in basic conditions .

Q & A

Q. What are the optimal synthetic routes for preparing azanide;platinum(2+);dihydroxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via ligand substitution reactions, where platinum precursors (e.g., PtCl₂) are treated with azanide (NH₂⁻) and hydroxide ligands under controlled pH. Key steps include:
  • Dissolving platinum salts in aqueous ammonia to form intermediates.
  • Adjusting pH to stabilize the dihydroxide moiety while avoiding over-hydrolysis.
  • Monitoring reaction progress via UV-Vis spectroscopy to track ligand coordination changes .
  • Yield optimization requires precise stoichiometric ratios (e.g., Pt:NH₂⁻:OH⁻ = 1:1:2) and inert atmospheres to prevent oxidation. Purity is validated using X-ray diffraction (XRD) and elemental analysis .

Q. How can researchers characterize the coordination geometry and oxidation state of platinum in this compound?

  • Methodological Answer :
  • X-ray crystallography provides definitive structural data, including bond lengths and angles, to confirm the square-planar geometry typical of Pt(II) complexes .
  • X-ray photoelectron spectroscopy (XPS) identifies the oxidation state of platinum by analyzing binding energies (e.g., Pt 4f₇/₂ peaks at ~72–74 eV for Pt(II)) .
  • Infrared spectroscopy (IR) detects NH₂⁻ and OH⁻ ligand vibrations (e.g., N–H stretches at 3200–3400 cm⁻¹) to assess ligand integrity .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound in aqueous media be resolved?

  • Methodological Answer : Stability discrepancies often arise from pH variability or trace impurities. To address this:
  • Perform controlled kinetic studies using buffered solutions (pH 7–10) and monitor decomposition via HPLC or mass spectrometry .
  • Use chelation-enhanced stability assays with competing ligands (e.g., Cl⁻ or CN⁻) to quantify ligand substitution rates .
  • Cross-reference data with computational models (e.g., DFT calculations) to predict decomposition pathways and validate experimental observations .

Q. What advanced computational methods are suitable for studying the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) with relativistic corrections (e.g., ZORA formalism) accounts for Pt’s relativistic effects, enabling accurate prediction of molecular orbitals and redox potentials .
  • Molecular Dynamics (MD) simulations model solvation effects and ligand exchange dynamics in aqueous environments .
  • Hybrid QM/MM approaches combine DFT for the platinum complex and classical mechanics for solvent molecules, providing insights into catalytic or biological interactions .

Q. How can researchers design experiments to investigate the biological activity of this compound while minimizing cytotoxicity artifacts?

  • Methodological Answer :
  • Use dose-response assays (e.g., MTT or resazurin-based viability tests) with controlled platinum concentrations (1–50 µM) to distinguish specific activity from nonspecific toxicity .
  • Pair with ICP-MS to quantify intracellular platinum uptake and correlate with observed effects .
  • Include negative controls (e.g., cisplatin) to benchmark toxicity profiles and validate mechanistic hypotheses (e.g., DNA binding vs. oxidative stress) .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing discrepancies in catalytic performance data for this compound?

  • Methodological Answer :
  • Apply multivariate analysis (e.g., ANOVA) to isolate variables such as temperature, pH, and ligand ratios .
  • Use error propagation models to quantify uncertainties in kinetic parameters (e.g., turnover frequency) derived from spectroscopic or chromatographic data .
  • Report raw and processed data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers document synthetic procedures to ensure reproducibility in platinum complex studies?

  • Methodological Answer :
  • Provide step-by-step protocols with exact reagent quantities, reaction times, and purification methods (e.g., recrystallization solvents) .
  • Include characterization spectra (e.g., NMR, IR) in supplementary files, annotated with peak assignments .
  • Reference open-access databases (e.g., PubChem, Platinum Database) for crystallographic or thermodynamic data validation .

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